(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Description

Properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXHYZOYODIPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340290-42-7 | |

| Record name | (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol: Properties, Synthesis, and Therapeutic Potential

Introduction

The confluence of pyrimidine and piperazine moieties has given rise to a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These hybrid molecules are central to the development of targeted therapies, particularly in oncology and neurology.[1][2] This guide provides a comprehensive technical overview of a specific exemplar of this class, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. We will delve into its chemical properties, outline a plausible synthetic route, and discuss its potential as a kinase inhibitor, a role suggested by extensive research into analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Molecular and Physicochemical Profile

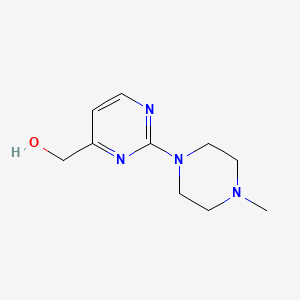

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups imparts specific physicochemical characteristics that are crucial for its biological activity and formulation development.

Structural and Chemical Identifiers

The fundamental structural and identifying information for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is summarized in the table below. This data has been aggregated from established chemical databases and supplier information.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₄O | [3] |

| Molecular Weight | 208.26 g/mol | |

| CAS Number | 1340290-42-7 | |

| Canonical SMILES | CN1CCN(CC1)C2=NC=CC(=N2)CO | [3] |

| InChI Key | GHXHYZOYODIPKC-UHFFFAOYSA-N | [3] |

| Predicted XlogP | -0.4 | [3] |

| Monoisotopic Mass | 208.13242 Da | [3] |

The negative predicted XlogP value suggests that the compound is relatively hydrophilic, a characteristic that can influence its solubility and pharmacokinetic properties.

Figure 1: 2D structure of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

Therapeutic Relevance and Mechanism of Action

The pyrimidine-piperazine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.

Derivatives of 2-(piperazin-1-yl)pyrimidine have been extensively investigated as inhibitors of a variety of kinases. For instance, compounds with this core structure have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research.[4][5] Furthermore, related structures have been developed as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Aurora Kinases, which are crucial regulators of the cell cycle and are often overactive in cancer cells.[1][6]

The therapeutic potential of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol lies in its ability to fit into the ATP-binding pocket of these kinases. The pyrimidine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The 4-methylpiperazine group can extend into a more solvent-exposed region, where it can be modified to improve potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group at the 4-position of the pyrimidine ring offers a potential site for further derivatization or to enhance solubility.

Figure 2: Proposed mechanism of action as a kinase inhibitor.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis commences with a commercially available starting material, 2-chloropyrimidine-4-carboxylic acid. The workflow is depicted below.

Figure 3: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with 1-methylpiperazine.

-

Materials:

-

2-chloropyrimidine-4-carboxylic acid

-

1-Methylpiperazine (2 equivalents)

-

A suitable base (e.g., K₂CO₃ or DIPEA, 3 equivalents)

-

A polar aprotic solvent (e.g., DMF or DMSO)

-

-

Procedure:

-

To a solution of 2-chloropyrimidine-4-carboxylic acid in the chosen solvent, add the base and 1-methylpiperazine.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Adjust the pH to ~3-4 with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

This step involves the reduction of the carboxylic acid to a primary alcohol.

-

Materials:

-

2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

-

A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., 1M LiAlH₄ in THF) to the suspension.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solid and wash with THF.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.

-

Analytical Characterization

The identity and purity of the synthesized (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol should be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should be used to confirm the presence of all expected proton signals, including those from the pyrimidine ring, the piperazine ring, the methyl group, and the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a mixture of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

-

Conclusion and Future Directions

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a molecule of significant interest within the broader class of pyrimidine-piperazine derivatives. Its structural features suggest a strong potential for development as a kinase inhibitor for various therapeutic applications. The synthetic route proposed herein offers a practical approach for its preparation in a laboratory setting.

Future research should focus on the detailed biological evaluation of this compound against a panel of kinases to identify its primary targets and elucidate its mechanism of action. Further derivatization, particularly at the hydroxymethyl and piperazine moieties, could lead to the discovery of analogs with improved potency, selectivity, and drug-like properties. The in-depth understanding of the structure-activity relationships of this and related compounds will undoubtedly contribute to the development of the next generation of targeted therapies.

References

-

Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3804-3808.[4][5]

-

Soni, R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 834-845.[1][6]

-

PubChem. (2024). (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol. Retrieved from [Link].[3]

-

Gogoi, D., & Sarma, D. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[2]

Sources

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (C10H16N4O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol CAS number and identifiers

This technical guide details the chemical identity, synthesis, properties, and medicinal chemistry applications of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol , a critical intermediate in the development of kinase inhibitors and CNS-active agents.

Abstract

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) is a functionalized pyrimidine building block widely utilized in modern drug discovery. Characterized by a "privileged" pyrimidine scaffold substituted with a solubility-enhancing N-methylpiperazine tail and a reactive hydroxymethyl handle, this compound serves as a versatile precursor for synthesizing bioactive molecules, particularly Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and Mer/c-Met dual inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and handling protocols.

Chemical Identity & Structural Analysis

Core Identifiers

| Parameter | Data |

| Chemical Name | (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol |

| CAS Number | 1340290-42-7 |

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| SMILES | CN1CCN(CC1)C2=NC(=CC=N2)CO |

| InChIKey | GHXHYZOYODIPKC-UHFFFAOYSA-N |

| Appearance | White to off-white solid (or viscous pale yellow oil upon storage) |

Structural Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each serving a specific role in medicinal chemistry:

-

Pyrimidine Core: A planar, electron-deficient aromatic system that often participates in

- -

N-Methylpiperazine Tail: A basic, aliphatic heterocycle that significantly enhances aqueous solubility and bioavailability. It frequently forms salt bridges with acidic residues (e.g., Asp or Glu) in target proteins.

-

Hydroxymethyl Group (-CH₂OH): A versatile synthetic handle. It can be:

-

Oxidized to an aldehyde for reductive amination.

-

Converted to a halide (Cl/Br) or sulfonate (Ms/Ts) for nucleophilic displacement.

-

Coupled directly via Mitsunobu reactions to form ether linkages.

-

Synthetic Pathways

Retrosynthetic Logic

Direct functionalization of the pyrimidine ring at the C2 position is the most efficient strategy. The synthesis typically proceeds via a nucleophilic aromatic substitution (

Validated Synthesis Protocol

Route: Displacement of 2-chloropyrimidine-4-carboxylate followed by Hydride Reduction.

Step 1: Nucleophilic Aromatic Substitution (

)

-

Reagents: Methyl 2-chloropyrimidine-4-carboxylate, N-methylpiperazine, Triethylamine (

). -

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

-

Conditions:

, 2–4 hours. -

Mechanism: The N-methylpiperazine acts as a nucleophile, attacking the C2 position of the pyrimidine. The 4-ester group activates the ring, making C2 highly electrophilic.

Step 2: Ester Reduction

-

Reagents: Lithium Aluminum Hydride (

) or Sodium Borohydride ( -

Solvent: Anhydrous THF (for

) or Methanol (for -

Conditions:

, 1 hour. -

Workup: Fieser workup (if using

) or aqueous extraction to yield the target alcohol.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final alcohol.

Caption: Two-step synthesis via SNAr displacement and ester reduction.

Applications in Medicinal Chemistry

Kinase Inhibition (GSK-3β & c-Met)

This scaffold is a bioisostere for other 2-aminopyrimidines found in FDA-approved drugs.

-

Mechanism: The pyrimidine nitrogen atoms often serve as hydrogen bond acceptors for the "hinge region" of kinase domains.

-

Case Study: In the development of GSK-3β inhibitors for neurodegenerative diseases (e.g., Alzheimer's), the 2-piperazinyl group provides critical interactions with the solvent-exposed region of the enzyme, improving selectivity over CDK2.

Solubility Enhancement

The

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

| Method | Expected Signals / Characteristics |

| ¹H NMR (DMSO-d₆) | Pyrimidinyl: |

| LC-MS | ESI+: |

| HPLC Purity | >95% (UV detection at 254 nm). |

Handling & Stability (Safety)

Hazard Identification

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Signal Word: WARNING .

-

Precaution: Avoid inhalation of dust/vapors. The piperazine moiety can act as a sensitizer in rare cases.

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and oxidative degradation of the piperazine ring.

-

Shelf Life: Stable for >2 years if stored properly in a sealed, desiccated container.

References

-

Sigma-Aldrich. Product Specification: [2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol.[1] CAS 1340290-42-7.[1] Available at:

-

PubChem. Compound Summary: (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol.[2] National Library of Medicine. Available at:

-

Cayman Chemical. Pyrimidin-4-yl-methanol Derivatives and Kinase Inhibitor Scaffolds. Available at:

-

ResearchGate. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Available at:

Sources

Solubility profile of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in water and DMSO

An In-Depth Technical Guide to Determining the Aqueous and DMSO Solubility Profile of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Abstract

The solubility of a drug candidate is a critical physicochemical parameter that dictates its progression through the drug discovery and development pipeline. Poor solubility can lead to a myriad of challenges, including unreliable in vitro assay results, underestimated toxicity, and insufficient bioavailability, ultimately culminating in late-stage failures.[1][2][3][4] This guide provides a comprehensive framework for determining the solubility profile of the novel heterocyclic compound, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, in both aqueous media and dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document is structured to provide not only the step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of success.[2][5] A compound must be in a dissolved state to be absorbed, distributed, metabolized, and ultimately exert its therapeutic effect.[1] Consequently, an early and accurate assessment of a compound's solubility is not merely a data point but a critical decision-making tool that influences lead optimization, formulation development, and the design of preclinical studies.[3][4][6]

This guide focuses on (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, a small molecule with structural motifs common in medicinal chemistry. Its pyrimidine core and piperazine substituent suggest potential for diverse biological activities, but also highlight the need for a thorough understanding of its solubility behavior.

Chemical Structure:

-

IUPAC Name: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

-

Molecular Formula: C₁₀H₁₆N₄O[7]

-

CAS Number: 1340290-42-7

We will explore its solubility in two key solvents:

-

Aqueous Media: To simulate physiological conditions and predict its likely in vivo dissolution and absorption characteristics.[1]

-

Dimethyl Sulfoxide (DMSO): The universal solvent for high-throughput screening, understanding its solubility in DMSO is crucial for ensuring the integrity of in vitro biological assays.[8][9]

This guide will detail the methodologies for both thermodynamic and kinetic solubility assessments, providing a comprehensive picture of the compound's dissolution properties.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into the experimental protocols, it is essential to distinguish between the two primary types of solubility measurements performed during drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved state.[10][11][12] This measurement is crucial for lead optimization and formulation development.[4][6]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[6][10][13] It is a non-equilibrium measurement that is highly relevant for interpreting the results of in vitro biological assays, where compounds are typically introduced in this manner.[6]

The interplay between these two parameters provides a nuanced understanding of a compound's behavior. A significant discrepancy between kinetic and thermodynamic solubility can indicate a propensity for precipitation upon dilution, a critical piece of information for assay development.

Physicochemical Properties Influencing Solubility

The solubility of a molecule like (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is governed by a complex interplay of its structural features and the properties of the solvent. Key factors include:

-

Lipophilicity (logP/logD): The partitioning of a compound between an octanol and aqueous phase is a strong predictor of its solubility. Higher lipophilicity often correlates with lower aqueous solubility.[1]

-

pKa: The ionization state of a molecule significantly impacts its solubility. The piperazine and pyrimidine nitrogens in the target molecule can be protonated at physiological pH, which would be expected to increase aqueous solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the interactions with the solvent for dissolution to occur.

A thorough characterization of these properties is a prerequisite for a comprehensive understanding of the solubility profile.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the solubility of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. These protocols are designed to be self-validating through the inclusion of appropriate controls and quality checks.

DMSO Solubility Determination

The objective of this protocol is to determine the maximum soluble concentration of the test compound in 100% DMSO, which is essential for the preparation of high-concentration stock solutions for biological screening.

Materials:

-

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator water bath

-

Microcentrifuge tubes

-

Analytical balance

Protocol:

-

Preparation of a High-Concentration Slurry:

-

Accurately weigh a specific amount of the test compound (e.g., 10 mg) into a pre-weighed microcentrifuge tube.

-

Add a calculated volume of anhydrous DMSO to create a high-concentration slurry (e.g., to achieve a nominal concentration of 100 mM).

-

-

Dissolution and Equilibration:

-

Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.[8]

-

If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[8] Gentle warming (e.g., to 37°C) can also be employed, but caution must be exercised to avoid compound degradation.[8]

-

Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that the measurement reflects the thermodynamic solubility in DMSO.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully aspirate a known volume of the supernatant, being cautious not to disturb the pellet.

-

Prepare a serial dilution of the supernatant in a suitable analytical solvent (e.g., acetonitrile/water).

-

Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared from a known standard of the test compound is required for accurate quantification.

-

Data Presentation:

| Parameter | Value | Method |

| Maximum DMSO Solubility | [Insert experimentally determined value] mg/mL or mM | HPLC-UV or LC-MS/MS |

Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the test compound in an aqueous buffer, a critical parameter for predicting in vivo dissolution.[14] The shake-flask method is considered the gold standard for this measurement.

Materials:

-

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker or rotator

-

Incubator set to 25°C or 37°C

-

Syringe filters (0.22 µm or 0.45 µm)[13]

-

HPLC vials

Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

-

Equilibration:

-

Phase Separation:

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a serial dilution of the filtrate in a suitable analytical solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

-

Data Presentation:

| Parameter | Value (mg/mL or µM) | Conditions |

| Thermodynamic Aqueous Solubility | [Insert experimentally determined value] | PBS (pH 7.4), 25°C |

| Thermodynamic Aqueous Solubility | [Insert experimentally determined value] | PBS (pH 7.4), 37°C |

Kinetic Aqueous Solubility (Nephelometry or HPLC-UV/LC-MS)

This high-throughput method assesses the propensity of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many in vitro assays.[6]

Materials:

-

High-concentration stock solution of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in DMSO (e.g., 10 mM)

-

PBS, pH 7.4

-

96-well microplates

-

Plate reader with nephelometry capabilities or an HPLC-UV/LC-MS system

-

Automated liquid handler (recommended for high-throughput)

Protocol:

-

Preparation of Dilution Plate:

-

Dispense PBS (pH 7.4) into the wells of a 96-well plate.

-

Using an automated liquid handler or a multichannel pipette, rapidly add a small volume of the DMSO stock solution to the PBS-containing wells to achieve the desired final concentrations (e.g., a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility.[10]

-

-

Incubation:

-

Cover the plate and incubate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

-

-

Detection of Precipitation (Nephelometry):

-

Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to a DMSO-only control indicates the formation of a precipitate.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

-

-

Quantification of Soluble Compound (HPLC-UV/LC-MS):

Data Presentation:

| Parameter | Value (µM) | Method |

| Kinetic Aqueous Solubility | [Insert experimentally determined value] | Nephelometry |

| Kinetic Aqueous Solubility | [Insert experimentally determined value] | HPLC-UV/LC-MS |

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

Caption: Workflow for DMSO Solubility Determination.

Caption: Thermodynamic Aqueous Solubility Workflow.

Caption: Kinetic Aqueous Solubility Workflow.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required to characterize the solubility profile of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol in both DMSO and aqueous media. By employing these robust and well-validated protocols, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this compound.

A thorough understanding of the solubility of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol will enable:

-

Reliable In Vitro Screening: By ensuring that the compound is fully dissolved in assay media, false-negative results due to precipitation can be avoided.

-

Informed Lead Optimization: The solubility data can guide medicinal chemists in designing analogs with improved physicochemical properties.

-

Rational Formulation Development: A comprehensive solubility profile is the first step towards developing a formulation that can deliver the drug effectively in vivo.

The principles and protocols outlined herein are not limited to the title compound but can be readily adapted for the solubility assessment of any new chemical entity, forming a cornerstone of a successful drug discovery program.

References

- Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.

- ScienceDirect. (2025, July 31). Solubility in drug discovery: Significance and symbolism.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Sigma-Aldrich. (n.d.). [2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanol.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubChemLite. (n.d.). (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol.

- Benchchem. (2025, December). Application Notes and Protocols: CEP-37440 Solubility and Preparation in DMSO.

- Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. enamine.net [enamine.net]

- 7. PubChemLite - (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (C10H16N4O) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. protocols.io [protocols.io]

- 13. protocols.io [protocols.io]

- 14. evotec.com [evotec.com]

A Deep Dive into the Pharmacophore Landscape of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Derivatives

A Technical Guide for Drug Discovery Professionals

Authored by: Your Senior Application Scientist

Abstract

The (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent and selective kinase inhibition. This guide provides an in-depth technical exploration of pharmacophore analysis as a critical tool to unlock the therapeutic potential of this chemical series. We will dissect both ligand-based and structure-based pharmacophore modeling approaches, offering not just procedural steps but the strategic rationale behind their application. This document is designed for researchers, computational chemists, and drug development professionals seeking to accelerate their discovery programs by leveraging the predictive power of pharmacophore-guided design. We will delve into the nuances of hypothesis generation, rigorous validation, and the seamless integration of these models with downstream applications such as virtual screening and ADMET profiling.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several marketed drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific scaffold, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol, has garnered significant attention due to its prevalence in potent kinase inhibitors. Kinases are a major class of therapeutic targets, and the development of small molecule inhibitors has revolutionized the treatment of many diseases, particularly cancer.[4]

The 4-methylpiperazin-1-yl group often serves as a key interaction moiety, enhancing solubility and forming crucial hydrogen bonds within the ATP-binding pocket of kinases. The pyrimidine core acts as a central scaffold, while the methanol substituent provides an additional point for interaction or metabolic modification. Understanding the precise spatial arrangement of these key chemical features—the pharmacophore—is paramount for designing novel derivatives with improved potency, selectivity, and drug-like properties.

The Foundation: Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[5] It is not a real molecule but rather a three-dimensional arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[5] Pharmacophore modeling is a powerful computational technique that can be broadly categorized into two main approaches: ligand-based and structure-based modeling.[6]

The ultimate goal of pharmacophore modeling is to create a hypothesis that can distinguish between active and inactive molecules, thereby guiding the design of new chemical entities (NCEs) or identifying potential hits from large compound libraries through virtual screening.[7][8]

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

When the three-dimensional structure of the biological target is unknown, a ligand-based approach is the method of choice.[9] This technique relies on a set of known active ligands to derive a common pharmacophore hypothesis.[7] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.[7]

Experimental Protocol: Generating a Ligand-Based Pharmacophore Model

Objective: To generate a 3D pharmacophore model from a set of known active (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol derivatives.

Methodology:

-

Training Set Selection:

-

Compile a structurally diverse set of at least 5-10 known active compounds with a range of biological activities (e.g., IC50 values).

-

Include at least one highly active compound to ensure the model captures essential features.

-

-

Conformational Analysis:

-

Generate a representative set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation may not be the global minimum energy state.

-

-

Feature Identification and Alignment:

-

Hypothesis Generation and Scoring:

-

Based on the common features, the software generates a series of pharmacophore hypotheses.

-

These hypotheses are scored based on how well they map to the active compounds and other statistical parameters. The DHHRR_1 hypothesis, for instance, might represent a model with one hydrogen bond donor, two hydrophobic features, and two aromatic rings.[13]

-

Causality and Insights:

The strength of a ligand-based model is directly proportional to the quality and diversity of the training set. A training set composed of structurally similar compounds can lead to a biased model that fails to identify novel scaffolds.[7] It is crucial to include molecules with varied chemical architectures that all elicit the desired biological response.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein (e.g., a kinase) complexed with a ligand is available, a structure-based approach is highly advantageous.[14] This method directly derives the pharmacophore from the key interactions observed between the ligand and the protein's active site.[14]

Experimental Protocol: Developing a Structure-Based Pharmacophore Model

Objective: To create a pharmacophore model based on the interactions of a (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol derivative within its protein target's binding site.

Methodology:

-

Protein-Ligand Complex Preparation:

-

Obtain a high-quality crystal structure of the target protein in complex with a relevant ligand from the Protein Data Bank (PDB).

-

Prepare the complex by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

-

-

Interaction Analysis:

-

Identify the key amino acid residues in the binding pocket that interact with the ligand.

-

Characterize these interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

-

-

Pharmacophore Feature Generation:

-

Software tools can automatically generate pharmacophoric features based on these interactions. For example, a hydrogen bond with the backbone amide of a cysteine in the hinge region of a kinase is a classic feature for ATP-competitive inhibitors.

-

-

Model Refinement:

-

The automatically generated model can be manually refined by adding or removing features based on expert knowledge of the system's structure-activity relationship (SAR). Exclusion volumes can also be added to represent regions of steric hindrance.

-

Causality and Insights:

Structure-based models offer a more direct and often more accurate representation of the required binding features.[7] They are not limited by the chemical diversity of known ligands. However, a potential pitfall is "binding mode bias," where the model is overly specific to the conformation of a single co-crystallized ligand and may fail to identify active compounds that bind in a different orientation.[7]

Mandatory Visualization: Pharmacophore Modeling Workflow

Caption: A generalized workflow for pharmacophore model generation and application.

The Litmus Test: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[15] Validation ensures that the model can effectively distinguish between active and inactive compounds and has predictive power.[8][16]

Validation Methodologies

| Validation Method | Description |

| Test Set Validation | A set of known active and inactive compounds (not used in model generation) is screened against the model. The model's ability to retrieve the actives while rejecting the inactives is evaluated.[16] |

| Decoy Set Screening | A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but assumed to be inactive) is screened. A good model should not retrieve a significant number of decoys.[15] |

| Fischer's Randomization Test | The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. The statistical significance of the original model is confirmed if it is superior to the models generated from randomized data.[14] |

| Receiver Operating Characteristic (ROC) Curve Analysis | This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's predictive accuracy.[8] |

A robustly validated pharmacophore model is a trustworthy tool for subsequent in silico experiments.

Application in Drug Discovery: From Hits to Leads

Virtual Screening

A validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., Enamine, MolPort, Mcule) to identify novel compounds that match the pharmacophoric features.[7][12] This is a computationally efficient method to enrich a screening library with potential hits, significantly reducing the cost and time of experimental high-throughput screening.[7]

In Silico ADMET Prediction

Identified hits from virtual screening should be subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[17] Early assessment of these properties is crucial to minimize late-stage attrition of drug candidates.[18] Numerous computational tools and machine learning models are available to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[19][20]

Key ADMET Parameters for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Derivatives:

| Parameter | Importance | Prediction Method |

| Aqueous Solubility | Crucial for absorption and formulation. | QSAR models based on molecular descriptors.[20] |

| Caco-2 Permeability | Predicts intestinal absorption. | In silico models trained on experimental data.[17] |

| CYP450 Inhibition | Potential for drug-drug interactions. | Docking studies with cytochrome P450 enzymes or QSAR models. |

| hERG Inhibition | Risk of cardiotoxicity. | Pharmacophore models or QSAR models for hERG blockers. |

| Blood-Brain Barrier (BBB) Penetration | Desirable for CNS targets, undesirable for peripheral targets. | Models based on physicochemical properties like lipophilicity and polar surface area.[18] |

Conclusion and Future Directions

Pharmacophore analysis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol derivatives is a powerful, multi-faceted approach that provides deep insights into their structure-activity relationships. By judiciously applying both ligand- and structure-based methods and rigorously validating the resulting models, researchers can significantly enhance the efficiency of their drug discovery efforts. The integration of pharmacophore modeling with virtual screening and in silico ADMET prediction creates a synergistic workflow that can rapidly identify novel, potent, and drug-like candidates. As computational power and machine learning algorithms continue to advance, the predictive accuracy and scope of pharmacophore modeling will undoubtedly expand, further solidifying its role as an indispensable tool in the quest for new medicines.

References

-

Pharmacophore modeling: advances and pitfalls - Frontiers. [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. [Link]

-

Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. [Link]

-

In Silico ADMET prediction - ZeptoWard - RE-Place. [Link]

-

Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. [Link]

-

in silico admet predictions: enhancing drug development through qsar modeling. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]

-

Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. [Link]

-

A Comparative Analysis of Cheminformatics Platforms | IntuitionLabs. [Link]

-

Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors | Bentham Science Publishers. [Link]

-

Pharmacophore Construction Using Discovery Studio - CD ComputaBio. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

-

How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. [Link]

-

6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei - eScholarship.org. [Link]

-

Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - MDPI. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. [Link]

-

Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC. [Link]

-

Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed. [Link]

-

A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors - ACS Publications. [Link]

-

Marketed drugs having pyrimidine pharmacophore | Download Table - ResearchGate. [Link]

-

Phase | Schrödinger. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. [Link]

-

Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. [Link]

-

A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - PubMed. [Link]

-

Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. [Link]

-

Is it the pharmacophore generated that needs to be validated? - ResearchGate. [Link]

-

T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. wjgnet.com [wjgnet.com]

- 5. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. schrodinger.com [schrodinger.com]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. schrodinger.com [schrodinger.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugpatentwatch.com [drugpatentwatch.com]

- 18. audreyli.com [audreyli.com]

- 19. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 20. researchgate.net [researchgate.net]

Technical Whitepaper: Risk Assessment & Handling of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

The following technical guide details the risk assessment, safety protocols, and toxicological profile for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol . This document is structured for research scientists and safety officers in pharmaceutical R&D, prioritizing mechanism-based safety logic over generic advice.

Executive Summary

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) is a functionalized pyrimidine intermediate frequently employed in the synthesis of kinase inhibitors and biologically active heterocycles. While specific toxicological endpoints (LD50, LOAEL) are not fully established in public literature, Structure-Activity Relationship (SAR) analysis classifies this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .

This guide synthesizes available Safety Data Sheet (SDS) information with predictive toxicology to establish a "Precautionary Principle" framework for handling. The presence of the basic N-methylpiperazine moiety dictates its irritation potential, while the pyrimidine scaffold suggests potential bioactivity requiring containment.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Understanding the physicochemical nature of the molecule is the first step in predicting exposure risks (volatility, skin permeation).

| Property | Data | Relevance to Safety |

| Chemical Name | (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol | -- |

| CAS Number | 1340290-42-7 | Unique Identifier for SDS retrieval |

| Molecular Formula | C₁₀H₁₆N₄O | -- |

| Molecular Weight | 208.26 g/mol | Low MW suggests potential for skin absorption |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires liquid-transfer protocols |

| Solubility | Soluble in DMSO, Methanol, DCM; Water soluble | Spills will spread in aqueous environments; highly mobile |

| Basicity (Predicted) | Basic (Piperazine | Corrosive/Irritating to mucous membranes |

Structural Hazard Analysis

The molecule consists of two distinct pharmacophores contributing to its risk profile:

-

N-Methylpiperazine Tail: A basic amine motif. Unsubstituted N-methylpiperazine is corrosive (Skin Corr. 1B). In this derivative, the

nitrogen is conjugated to the pyrimidine ring (reducing basicity), but the distal -

Hydroxymethyl-Pyrimidine Core: A polar scaffold often used as a "hinge binder" in kinase inhibitor design. This suggests the compound may possess biological activity (enzyme inhibition) if systemic exposure occurs.

Part 2: GHS Hazard Classification & SDS Deep Dive

Based on vendor data (Sigma-Aldrich, Enamine, Thermo Fisher) and functional group analysis, the compound follows the GHS07 (Exclamation Mark) classification.

GHS Label Elements[6][7][8][9]

-

Signal Word: WARNING

-

Pictogram:

(Irritant)

Hazard Statements (H-Codes)

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/eye protection/face protection.[1][4][5][2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][2] Remove contact lenses if present and easy to do.[1][4][2][3] Continue rinsing.[1][4][2][3]

Visualization: Hazard Logic Flow

The following diagram illustrates the causality between the chemical structure and the resulting GHS classification.

Figure 1: Structural basis for GHS classification. The basicity of the piperazine ring is the primary driver for local irritation risks.

Part 3: Toxicological Risk Assessment

As a "Research Chemical," comprehensive toxicological data (Carcinogenicity, Mutagenicity, Reprotoxicity - CMR) is often absent. We must apply Read-Across and SAR techniques.

Acute Toxicity (Estimated)

-

Oral: Data for the specific CAS is limited. However, analogs like N-methylpiperazine have oral LD50s in the range of ~2000 mg/kg (Rat). The pyrimidine addition increases molecular weight and polarity, potentially reducing bioavailability slightly, but it should be treated as Harmful if Swallowed (Category 4) until proven otherwise.

-

Dermal: High polarity (LogP < 2) suggests moderate skin permeability. The irritation effect (H315) compromises the skin barrier, potentially facilitating systemic absorption.

Specific Target Organ Toxicity (STOT)

-

Respiratory (Single Exposure): The H335 classification indicates that inhalation of mists or vapors will irritate the upper respiratory tract. This is consistent with amine-containing aerosols.

-

Systemic Risks (Chronic):

-

Kinase Inhibition Potential: The 2-aminopyrimidine scaffold is a "privileged structure" in kinase inhibitors (e.g., Dasatinib). Chronic low-level exposure could theoretically modulate cellular signaling pathways.

-

Metabolic Activation: The hydroxymethyl group (-CH2OH) can be metabolized by Alcohol Dehydrogenase (ADH) to a reactive aldehyde (-CHO) or carboxylic acid. Reactive aldehydes can form adducts with cellular proteins.

-

"Not Fully Tested" Warning

Critical Note: The absence of a "Carcinogen" label does not imply safety. It implies a lack of testing. All handling must assume the compound has unknown long-term effects.

Part 4: Safe Handling Protocols & Engineering Controls

This section defines the "Self-Validating System" for handling. If the protocol is followed, exposure is physically impossible.

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer, dilution) must occur inside a certified Chemical Fume Hood .

-

Validation: Face velocity must be 80–100 fpm.

-

-

Process Enclosure: For rotary evaporation or vacuum drying, use a cold trap to prevent volatile emissions of the compound or its solvent.

Personal Protective Equipment (PPE) Matrix

| Body Part | Hazard | Recommended PPE | Rationale |

| Hands | Corrosive/Irritant Liquid | Nitrile Gloves (Double Gloving) | Nitrile offers good resistance to amines. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |

| Eyes | Splash/Mist | Chemical Safety Goggles | Safety glasses are insufficient for liquids that are Eye Irrit. 2. Goggles seal against vapors/mists. |

| Body | Spills | Lab Coat (Cotton/Poly blend) | Standard protection. Use a chemical-resistant apron if handling >100mL. |

| Lungs | Aerosol Inhalation | Fume Hood (Primary) | If hood is unavailable (rare), a NIOSH N95 or P100 respirator is required, but engineering controls are preferred. |

Operational Workflow: Liquid Handling

The compound is often a viscous liquid.

-

Transfer: Use positive displacement pipettes for viscous liquids to prevent dripping.

-

Dilution: Dissolve immediately in solvent (DMSO/DCM) to lower vapor pressure and handle as a solution.

-

Decontamination: Wipe all exterior surfaces of vials with a methanol-dampened Kimwipe inside the hood before removing them.

Visualization: Exposure Control Workflow

Figure 2: Decision tree for selecting engineering controls based on the physical state of the material.

Part 5: Emergency Response & Waste Management

First Aid Causality

-

Eye Contact: Action: Rinse for 15 minutes. Causality: Basic compounds (amines) penetrate the corneal stroma faster than acids, causing saponification of lipids. Immediate dilution is the only way to stop deep tissue damage.

-

Skin Contact: Action: Wash with soap and water.[1][2] Causality: Lipophilic amines bind to skin oils. Soap is required to emulsify and remove the compound; water alone is inefficient.

Spill Cleanup (Small Scale < 50 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don goggles and double gloves.

-

Absorb: Use an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels alone, as they increase the surface area for evaporation.

-

Neutralize: Wipe the area with a dilute weak acid (e.g., 1% Acetic Acid) to neutralize the basic amine residues, followed by water.

-

Disposal: Collect in a sealed bag and dispose of as Hazardous Chemical Waste .

Waste Disposal[10]

-

Classification: Non-halogenated organic solvent waste (if dissolved) or Solid hazardous waste.

-

Protocol: Do not pour down the drain. The compound is water-soluble and toxic to aquatic life (based on amine content). Incineration is the required disposal method.

References

-

PubChem. (n.d.). Compound Summary: (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.[6] National Library of Medicine. Retrieved February 24, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. (General reference for GHS classification logic). Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (C10H16N4O) [pubchemlite.lcsb.uni.lu]

(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol as a scaffold in kinase inhibitor discovery

This technical guide details the utility, synthesis, and application of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (hereafter referred to as MPPM ) as a high-value scaffold in kinase inhibitor discovery.[1]

Executive Summary

In the landscape of kinase inhibitor design, the 2-aminopyrimidine motif is a privileged pharmacophore, serving as a hinge-binding element in FDA-approved drugs like Palbociclib, Ribociclib, and Imatinib.[1] The specific derivative (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (MPPM) represents a strategic "linchpin" intermediate.[1] It combines three critical design elements:

-

Pyrimidine Core: A proven ATP-mimetic capable of mono- or bidentate hydrogen bonding with the kinase hinge region (e.g., residues like Met, Glu, or Asp).[1]

-

N-Methylpiperazine Tail: A solubilizing group that typically projects into the solvent-exposed region, improving physicochemical properties (logP, solubility) and reducing hERG liability compared to more lipophilic tails.[1]

-

C4-Hydroxymethyl Vector: A versatile synthetic handle allowing for directed growth into the specificity pocket (gatekeeper region) or ribose-binding pocket via oxidation, halogenation, or etherification.[1]

Structural Analysis & Pharmacophore Properties

The MPPM scaffold is designed to address the "solubility-potency" trade-off common in Type I and Type II kinase inhibitors.[1]

-

Hinge Interaction (Zone A): The N1 of the pyrimidine ring serves as a hydrogen bond acceptor.[1] When derivatized at the C4 position, the pyrimidine C2-amine (part of the piperazine linkage) often assists in orienting the scaffold or interacting with water networks.[1]

-

Solvent Interface (Zone B): The N-methylpiperazine moiety at the C2 position is a canonical "solubilizing tail."[1] In physiological pH, the tertiary amine is protonated, enhancing aqueous solubility and oral bioavailability.[1]

-

Growth Vector (Zone C): The C4-methanol group is the differentiation point.[1] Unlike a static methyl group, the hydroxymethyl moiety allows medicinal chemists to extend the molecule into the kinase back-pocket to achieve selectivity.[1]

Visualization: Pharmacophore Mapping

Figure 1: Pharmacophore dissection of the MPPM scaffold showing its tripartite function in kinase binding.[1]

Strategic Synthesis: The Regioselective Route

Direct nucleophilic substitution on 2,4-dichloropyrimidine often yields a mixture of regioisomers (C2 vs. C4 substitution), requiring tedious chromatographic separation.[1] To synthesize MPPM with high purity and scalability, a regioselective ester-reduction strategy is the industry standard.[1]

Synthetic Pathway

-

Starting Material: Methyl 2-chloropyrimidine-4-carboxylate.[1][2]

-

Step 1 (SNAr): Displacement of the C2-chloride by N-methylpiperazine.[1] The C4 position is blocked by the ester, ensuring exclusive C2 substitution.[1]

-

Step 2 (Reduction): Selective reduction of the ester to the primary alcohol using Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4).[1]

Visualization: Reaction Scheme

Figure 2: Regioselective synthesis of MPPM avoiding isomer separation.

Medicinal Chemistry Applications & SAR

The MPPM scaffold is rarely the final drug; it is the linker that connects the hinge binder to the rest of the molecule.[1]

A. Oxidation to Aldehyde (Reductive Amination)

-

Transformation: Oxidation of MPPM (using MnO2 or Swern conditions) yields 2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde .[1]

-

Application: This aldehyde is a precursor for reductive amination with anilines or amines.[1]

-

Target Class: This is frequently used to generate CDK4/6 inhibitors where the pyrimidine is linked to a bicyclic system (e.g., pyrido[2,3-d]pyrimidin-7-one) via an amine linker.[1]

B. Conversion to Halide (Coupling)

-

Transformation: Treatment with SOCl2 or PBr3 converts the alcohol to a benzylic-like chloride/bromide.[1]

-

Application: Used in SN2 reactions with phenols or thiols.[1]

-

Target Class: EGFR and FLT3 inhibitors often utilize ether linkages to extend into the ribose pocket.[1]

C. Case Study: CDK/FLT3 Dual Inhibition

Research into multi-targeted kinase inhibitors (e.g., FN-1501 derivatives) utilizes the MPPM core.[1] The pyrimidine ring binds the hinge, while the piperazine tail ensures the molecule remains soluble despite the addition of hydrophobic aromatic groups required for FLT3 potency.[1]

Detailed Experimental Protocols

Caution: All reactions should be performed in a fume hood with appropriate PPE.[1] Pyrimidine derivatives can be irritants.[1]

Protocol A: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylate

-

Setup: Charge a round-bottom flask with Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq) and Dichloromethane (DCM) [0.2 M concentration].

-

Addition: Cool to 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of N-methylpiperazine (1.1 eq).

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Expect M+H peak shift).

-

Workup: Wash organic layer with water (2x) and brine (1x).[1] Dry over Na2SO4, filter, and concentrate.

-

Purification: Usually not required.[1] If necessary, recrystallize from EtOAc/Hexane.[1]

Protocol B: Reduction to MPPM

-

Setup: Dissolve the intermediate ester (from Protocol A) in anhydrous Methanol (MeOH) [0.2 M].

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise over 30 minutes (gas evolution occurs).

-

Completion: Stir at RT for 2 hours. Quench carefully with saturated NH4Cl solution.

-

Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (3x).[1]

-

Isolation: Dry combined organics (Na2SO4) and concentrate.

-

Yield: Expect a white to pale yellow solid. MPPM is now ready for oxidation or coupling.[1]

References

-

VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. Link[1]

-

Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1][3] Journal of Medicinal Chemistry. Link[1]

-

Wang, Y., et al. (2018).[1] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1] Journal of Medicinal Chemistry. Link

-

Watanabe, K., et al. (2017).[1][4] "Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors."[1][4][5] Bioorganic & Medicinal Chemistry Letters. Link

-

Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor."[1][6] Journal of Medicinal Chemistry. Link

Sources

- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity Profiling of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol: Technical Protocols and Data Interpretation

Topic: Lipophilicity and LogP values of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the fragment (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol (CAS: 1340290-42-7) serves as a critical pharmacophore. Its physicochemical behavior is dominated by the interplay between the polar hydroxymethyl group and the ionizable N-methylpiperazine moiety.

This guide addresses the lipophilicity profile of this compound, specifically distinguishing between its intrinsic partition coefficient (LogP ) and its pH-dependent distribution coefficient (LogD ). For researchers utilizing this scaffold, understanding these values is paramount for predicting blood-brain barrier (BBB) penetration and cytosolic solubility.

Key Data Point:

-

Predicted LogP (Neutral): -0.4 to 0.2 (Hydrophilic)

-

Dominant Species at pH 7.4: Cationic (Protonated distal nitrogen)

-

Implication: High aqueous solubility; membrane permeability is pH-dependent.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Before establishing experimental protocols, we must analyze the ionization centers that dictate lipophilicity.

| Property | Value / Description |

| Compound Name | (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol |

| CAS Number | 1340290-42-7 |

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| SMILES | CN1CCN(CC1)C2=NC=CC(=N2)CO |

| Key Ionization Center | Distal N-methyl nitrogen (pKa ≈ 8.0–8.[1]5) |

Ionization and pKa Impact

The lipophilicity of this molecule is not static. The pyrimidine ring acts as an electron-withdrawing group, reducing the basicity of the proximal piperazine nitrogen. However, the distal N-methyl nitrogen remains sufficiently basic to be protonated at physiological pH.

-

pH < 7.0: Predominantly cationic (High Solubility, Low LogD).

-

pH > 9.0: Predominantly neutral (Maximal Lipophilicity, True LogP).

Theoretical vs. Experimental Lipophilicity[2][5]

Computational Predictions (In Silico)

Standard algorithms predict a hydrophilic profile due to the hydroxymethyl group and the polarity of the pyrimidine ring.

| Method | Predicted Value | Source/Algorithm |

| XLogP3 | -0.4 | PubChem [1] |

| Consensus LogP | ~0.15 | SwissADME / BioByte Models |

| LogD (pH 7.4) | -1.2 to -0.8 | Estimated (due to ionization) |

The Divergence of LogP and LogD

For this compound, LogP ≠ LogD .

-

LogP refers only to the neutral species.

-

LogD (Distribution Coefficient) accounts for the ionized fraction at a specific pH.

Critical Insight: Relying solely on the calculated LogP (-0.4) may overestimate membrane permeability in acidic environments (like the stomach) where the compound is highly ionized.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for accurate LogP/D determination.

Figure 1: Decision matrix and workflow for determining lipophilicity parameters.

Detailed SOP: Shake-Flask Method (HPLC Detection)

Objective: Determine LogD (pH 7.4) and LogP (pH 10.5).

Reagents:

-

Organic Phase: 1-Octanol (HPLC Grade), presaturated with buffer.

-

Aqueous Phase A (LogD): 50 mM Phosphate Buffer (PBS), pH 7.4, presaturated with octanol.

-

Aqueous Phase B (LogP): 50 mM Carbonate/Bicarbonate Buffer, pH 10.5, presaturated with octanol.

Protocol Steps:

-

Presaturation: Mix 1-octanol and the respective buffer (1:1 v/v) for 24 hours. Separate phases. This prevents volume changes during the experiment.

-

Stock Solution: Dissolve 1 mg of the compound in 1 mL of the presaturated aqueous phase . (Note: Avoid dissolving in octanol first, as this compound is hydrophilic).

-

Partitioning:

-

In a glass vial, combine 500 µL of Stock Solution (Aqueous) + 500 µL of Presaturated Octanol.

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000g for 10 minutes to break any emulsion.

-

-

Sampling:

-

Carefully remove the top organic layer.

-

Sample the bottom aqueous layer.

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (Pyrimidine absorption max).

-

Calculate Concentration (

and

-

Calculation:

Data Interpretation & Applications

Interpreting the Results

For (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol :

-

If LogD (7.4) < 0: The compound is highly soluble in water and will likely have low passive diffusion across the BBB. It may require active transport or structural modification (e.g., prodrug) to enhance permeability.

-

If LogP (10.[2]5) ≈ 0: The intrinsic lipophilicity is neutral. The compound relies on hydrogen bonding (H-bond donors/acceptors) rather than hydrophobic bulk for interaction.

Mechanistic Pathway: pH-Dependent Speciation

The following diagram illustrates why pH control is critical for this specific molecule.

Figure 2: Speciation equilibrium. At physiological pH (7.4), the equilibrium shifts left (Cationic), reducing passive membrane permeability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62748658, (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol. Retrieved from [Link]

- Bhal, S. K. (2007).LogP and LogD: Importance of Lipophilicity in Drug Discovery. Advanced Chemistry Development (ACD/Labs).

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Shake-Flask protocols).

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution to form (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol

Topic: Reaction conditions for nucleophilic substitution to form (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This application note details the optimized reaction conditions for the synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol (Target Molecule). This compound is a critical scaffold in medicinal chemistry, often serving as a "warhead" or solubility-enhancing moiety in kinase inhibitors (e.g., focal adhesion kinase or EGFR inhibitors).

The protocol focuses on the Nucleophilic Aromatic Substitution (S_NAr) of 2-chloropyrimidine-4-methanol with 1-methylpiperazine.[1] Unlike standard 2,4-dichloropyrimidine substitutions where regioselectivity (C-2 vs. C-4) is a variable, this route utilizes a C-4 substituted precursor to lock regiochemistry, ensuring high specificity for the C-2 position.[1]

Chemical Logic & Mechanistic Insight

The Reaction Pathway (S_NAr)

The formation of the target molecule proceeds via an addition-elimination mechanism.[2] The pyrimidine ring is electron-deficient, activated by the two nitrogen atoms.

-

Activation: The electronegative chlorine at the C-2 position, combined with the ring nitrogens, creates a strong dipole, making C-2 highly electrophilic.

-

Nucleophilic Attack: The secondary amine of 1-methylpiperazine attacks C-2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

-

Elimination: Re-aromatization drives the expulsion of the chloride ion, yielding the substituted product.

Regioselectivity & Substrate Design

-

Rationale: Using the 4-hydroxymethyl derivative eliminates the competition between C-2 and C-4 substitution often seen with 2,4-dichloropyrimidine.[1] The C-4 position is already occupied by a non-leaving group (hydroxymethyl) under these conditions, forcing the nucleophile to react exclusively at C-2.[1]

-

Solvent Effects: Protic solvents like Ethanol (EtOH) or Isopropanol (IPA) are preferred.[1] They stabilize the transition state and the leaving chloride ion via hydrogen bonding, often accelerating S_NAr reactions compared to non-polar solvents.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the S_NAr reaction.[1] The C-2 chlorine is displaced by the secondary amine of the piperazine ring.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| (2-chloropyrimidin-4-yl)methanol | 1.0 | Substrate | Limiting reagent. |

| 1-Methylpiperazine | 1.2 - 1.5 | Nucleophile | Excess ensures complete conversion.[1] |